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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data on AZD-
8529 mesylate, a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). The information is intended to support research and

development efforts by offering a clear overview of the compound's performance across

different species.

In Vitro Efficacy and Selectivity
AZD-8529 acts as a positive allosteric modulator of the mGluR2, enhancing the receptor's

response to the endogenous ligand, glutamate. Its in vitro potency and selectivity have been

characterized in human and non-human primate systems.

Table 1: In Vitro Activity of AZD-8529
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Parameter Species/System Value Reference

Binding Affinity (Ki) Human mGluR2 16 nM [1]

Potentiation (EC50)
Human mGluR2 (HEK

cells)
195 nM [1]

Potentiation (EC50)
Human mGluR2

([³⁵S]GTPγS)
195 ± 62 nM [2]

Potentiation (EC50)
Human mGluR2

(Fluorescence assay)
285 ± 20 nM [2]

Selectivity
Human mGluR1, 3, 4,

5, 6, 7, 8

No significant PAM

activity at 20-25 µM
[2]

Weak PAM Activity
Human mGluR5

(EC50)
3.9 µM [1]

Weak Antagonist

Activity

Human mGluR8

(IC50)
23 µM [1]

In Vivo Efficacy in Preclinical Models
Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy

of AZD-8529 in models relevant to neuropsychiatric and addiction disorders.

Table 2: In Vivo Effects of AZD-8529 in Animal Models
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Species Model Key Findings Doses Reference

Rat
Methamphetamin

e Craving

Decreased cue-

induced

methamphetamin

e seeking.

20 and 40 mg/kg

(s.c.)
[3]

Rat

Nicotine-Induced

Dopamine

Release

Decreased

nicotine-induced

dopamine

release in the

nucleus

accumbens.

Not specified [2]

Squirrel Monkey
Nicotine Self-

Administration

Decreased

nicotine self-

administration.

0.3-3 mg/kg

(i.m.)
[2]

Squirrel Monkey Nicotine Seeking

Reduced nicotine

priming- and

cue-induced

reinstatement of

nicotine seeking.

≤ 3 mg/kg (i.m.) [2]

Pharmacokinetic Profile
While comprehensive comparative pharmacokinetic data across all preclinical species is not

publicly available, some information has been reported in rats, squirrel monkeys, and humans.

Table 3: Pharmacokinetic Parameters of AZD-8529
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Species Parameter Value
Dosing
Regimen

Reference

Rat Efficacy in vivo

Effective at 20

and 40 mg/kg

(s.c.)

Single dose [3]

Squirrel Monkey Tmax

~3 hours (basis

for pretreatment

time)

Not specified

(i.m.)
[2]

Human

Cmax

(schizophrenia

patients)

73 ng/mL

40 mg every

other day

(chronic)

Human

Cmin

(schizophrenia

patients)

38 ng/mL

40 mg every

other day

(chronic)

Human

Average Blood

Level

(schizophrenia

patients)

112 ng/mL
80 mg daily for 3

days

Human

CSF Penetration

(healthy

volunteers)

CSF levels were

approximately

half the plasma

free-fraction.

60 mg QD for 12

days
[1]

Note: Detailed pharmacokinetic parameters such as half-life and oral bioavailability for

preclinical species were not available in the reviewed public literature.

Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors, such as mGluR2.

Principle: In the presence of an agonist, the G-protein releases GDP and binds GTP. This

assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation.
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Protocol Outline:

Membrane Preparation: Membranes are prepared from cells expressing the mGluR2

receptor (e.g., CHO cells) or from brain tissue (e.g., primate cortex, hippocampus, and

striatum)[2].

Incubation: Membranes are incubated with a fixed concentration of GDP, varying

concentrations of the agonist (glutamate), the test compound (AZD-8529), and [³⁵S]GTPγS.

Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the

membranes bound with [³⁵S]GTPγS.

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration

to determine the EC50 and Emax values in the presence and absence of the PAM.

Fluorescence-Based Calcium Flux Assay
This assay is used to assess the selectivity of compounds against a panel of mGluR subtypes.

Principle: mGluR subtypes are coupled to different G-proteins that, upon activation, can lead to

changes in intracellular calcium concentrations. These changes can be measured using

calcium-sensitive fluorescent dyes.

Protocol Outline:

Cell Culture: Cells stably expressing different mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, and 8)

are plated in multi-well plates[2].

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: The test compound (AZD-8529) is added to the wells, followed by the

addition of an agonist.

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time

using a fluorescence plate reader.
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Data Analysis: The fluorescence signal is analyzed to determine if the compound potentiates

the agonist-induced calcium response for each mGluR subtype.

In Vivo Microdialysis in Rats
This technique is used to measure neurotransmitter levels in specific brain regions of freely

moving animals.

Principle: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus

accumbens). A physiological solution is perfused through the probe, allowing neurotransmitters

from the extracellular fluid to diffuse into the perfusate, which is then collected and analyzed.

Protocol Outline:

Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus

accumbens of a rat.

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

Sample Collection: Dialysate samples are collected at regular intervals before and after drug

administration (nicotine and/or AZD-8529)[2].

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is

quantified using a sensitive analytical method, such as high-performance liquid

chromatography with electrochemical detection (HPLC-ED).

Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels and

compared between different treatment groups.

Signaling Pathway and Experimental Workflow
mGluR2 Signaling Pathway
Activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase,

resulting in decreased cyclic AMP (cAMP) levels. This can modulate the activity of various

downstream effectors, including ion channels and other signaling pathways like the MAPK

pathway. As a PAM, AZD-8529 enhances this signaling cascade in the presence of glutamate.
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Caption: mGluR2 signaling pathway activated by glutamate and potentiated by AZD-8529.

Experimental Workflow for In Vivo Efficacy Testing
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The following diagram illustrates a typical workflow for assessing the in vivo efficacy of AZD-

8529 in a preclinical model of drug-seeking behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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